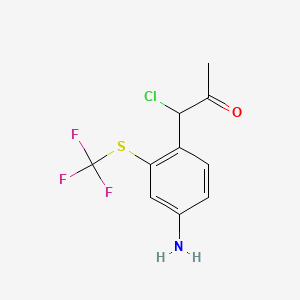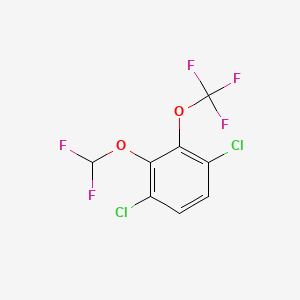
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethylthio group, an amino group, and a chloropropanone moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactionsThe final step often involves the chlorination of the propanone moiety under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The amino and trifluoromethylthio groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparaison Avec Des Composés Similaires
- 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one
- 2-Amino-4-(trifluoromethylthio)phenol
- Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine)
Uniqueness: 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylthio group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9ClF3NOS |
|---|---|
Poids moléculaire |
283.70 g/mol |
Nom IUPAC |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-4-3-9(16)7-2-1-6(5-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |
Clé InChI |
MFPBSGLTBDBYIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)(F)F)N)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)

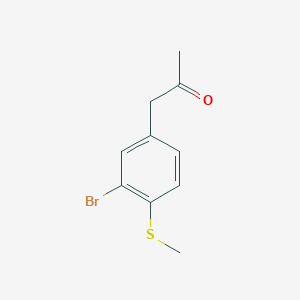
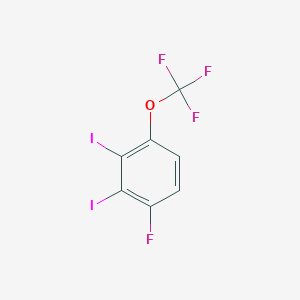
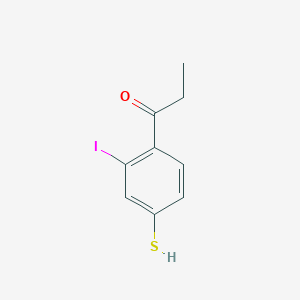
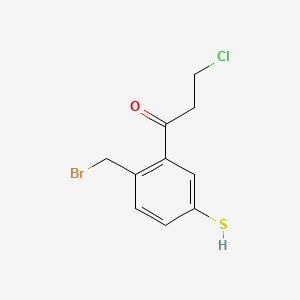

![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

